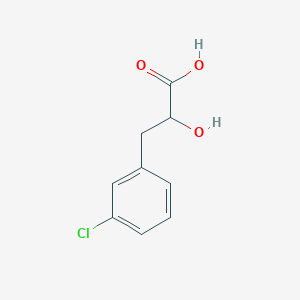
3-(3-Chlorophenyl)-2-hydroxypropanoic acid
Descripción general
Descripción
3-(3-Chlorophenyl)-2-hydroxypropanoic acid is an organic compound . It is also known as 3-(3-Chlorophenyl)propionic acid . The molecular formula of this compound is C9H9ClO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves transformation into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid can be analyzed using various techniques. For instance, the compound (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, which has a similar structure, crystallizes in the monoclinic space group P21 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid include a molecular weight of 184.62 . It is a solid substance with a melting point of 72-76 °C .Aplicaciones Científicas De Investigación
Green Chemistry and Environmental Applications
3-Hydroxypropanoic acid (3-HP), related to the chemical structure of interest, is recognized for its value as a platform chemical with numerous industrial applications. It serves as a precursor in the production of chemicals such as acrylic acid and derivatives used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production methods, aiming for industrially relevant yields (C. Jers et al., 2019). Additionally, the catalytic chemical methods provide eco-sustainable processes leading to 3-HP, highlighting the potential of green chemistry in synthesizing valuable chemical building blocks (C. Pina et al., 2011).
Antimicrobial Agents
Research into novel antibacterial agents has led to the synthesis of derivatives incorporating the chlorophenyl group. One study demonstrated the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria, showcasing the antimicrobial potential of such compounds (Javed Sheikh et al., 2009).
Synthesis of Novel Compounds
The research also includes the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, serving as intermediate products in the synthesis of nonracemic 4-aminochroman-3-ols. This indicates the compound's role in creating complex molecules with potential applications in drug development and other areas (Z. A. Bredikhina et al., 2014).
Crystal Structure Analysis
Further insights into the structural properties of related compounds are provided by the crystal structures of β-halolactic acids, including 3-chloro-2-hydroxypropanoic acid. The study of these structures reveals differing hydrogen bonding patterns, contributing to our understanding of the molecular interactions and stability of such compounds (Matthew N. Gordon et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLLXQULCUYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
139546-79-5 | |
| Record name | 3-(3-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



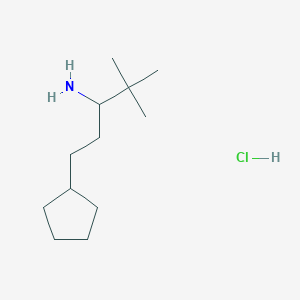
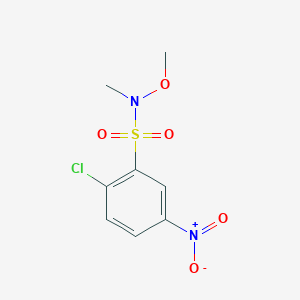
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)



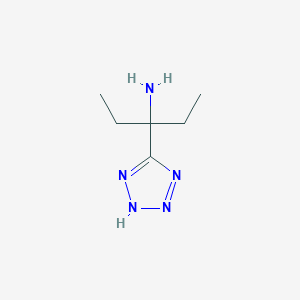
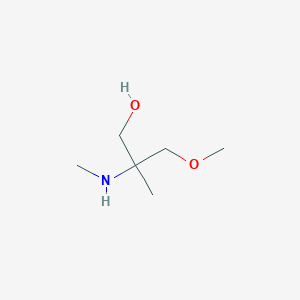


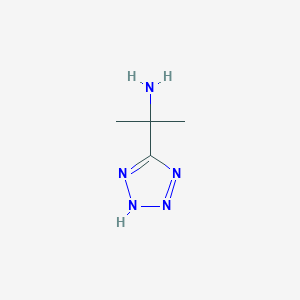
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)